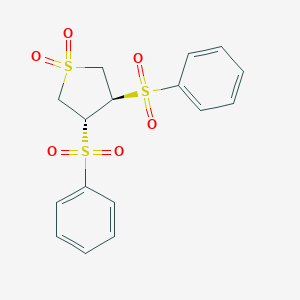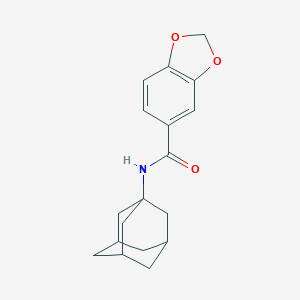
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has two sulfonyl groups attached to a thiolane ring. DIDS has been studied for its ability to inhibit chloride and bicarbonate transport in cells, which has important implications for a range of physiological and pathological processes.
Mechanism of Action
The mechanism of action of DIDS involves binding to anion transporters on the cell membrane, which inhibits their function. DIDS has been shown to bind to the Cl^-/HCO3^- exchanger, which is responsible for transporting chloride and bicarbonate ions across the cell membrane. By inhibiting this transporter, DIDS reduces the movement of these ions across the membrane, which has a range of downstream effects on cell function.
Biochemical and Physiological Effects:
DIDS has been shown to have a range of biochemical and physiological effects on cells. By inhibiting chloride and bicarbonate transport, DIDS can alter the pH and ion concentrations within cells, which can affect a range of cellular processes. DIDS has been shown to inhibit insulin secretion from pancreatic beta cells, reduce the volume of pancreatic juice secretion, and reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Advantages and Limitations for Lab Experiments
The advantages of using DIDS in lab experiments include its ability to selectively inhibit chloride and bicarbonate transport, which can be useful for studying the role of these ions in cellular processes. DIDS is also relatively easy to synthesize and has a high degree of purity. However, one limitation of using DIDS is that it can have off-target effects on other transporters and channels, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of chloride and bicarbonate transport, which could be used to better understand the role of these ions in cellular processes. Another area of interest is the use of DIDS as a therapeutic agent for diseases that involve abnormal ion transport, such as cystic fibrosis and hypertension. Finally, there is potential for the development of new synthetic methods for DIDS that could improve its yield and purity.
Synthesis Methods
The synthesis of DIDS involves the reaction of 1,2-epoxy-3-chloropropane with benzenesulfonyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields the (3R,4R) enantiomer of DIDS, which is the biologically active form.
Scientific Research Applications
DIDS has been extensively used in scientific research to study its effects on ion transport in cells. It has been shown to inhibit chloride transport in a variety of cell types, including red blood cells, renal tubular cells, and pancreatic acinar cells. DIDS has also been found to inhibit bicarbonate transport in a number of cell types, including pancreatic duct cells and epithelial cells in the respiratory and gastrointestinal tracts.
properties
Product Name |
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
|---|---|
Molecular Formula |
C16H16O6S3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3R,4R)-3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
InChI Key |
VWKRTHCBULCWPF-HZPDHXFCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)



![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


